molecular formula C16H17N3O B1663337 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one CAS No. 117186-80-8

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one

Cat. No.: B1663337
CAS No.: 117186-80-8
M. Wt: 267.33 g/mol
InChI Key: AQCBJPZFJDPIGL-UHFFFAOYSA-N
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Description

GR 65630 is a potent and selective antagonist of the serotonin type 3 (5-HT3) receptor. It is a small molecule drug with the molecular formula C16H17N3O and is known for its high affinity and specificity for the 5-HT3 receptor . This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology.

Preparation Methods

The synthesis of GR 65630 involves several steps, starting with the preparation of the core structure, which is a methylindole. The key synthetic route includes the substitution of the indole ring at position 3 with a 3-(4-methylimidazol-5-yl)propanoyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

GR 65630 undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are typically derivatives of the original compound, which retain the core structure but have different functional groups attached . For example, the substitution of the indole ring can lead to the formation of different analogs with varying pharmacological properties.

Properties

CAS No.

117186-80-8

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one

InChI

InChI=1S/C16H17N3O/c1-11-13(18-10-17-11)7-8-16(20)15-9-12-5-3-4-6-14(12)19(15)2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)

InChI Key

AQCBJPZFJDPIGL-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C

Canonical SMILES

CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C

117186-80-8

Synonyms

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone
GR 65630
GR-65630
GR65630

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one
Reactant of Route 3
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one
Reactant of Route 5
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one
Reactant of Route 6
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one

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